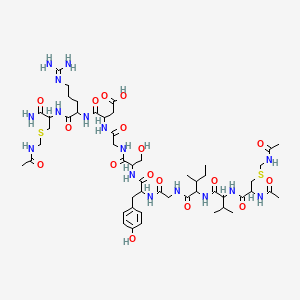
Ac-DL-Cys(Acm)-DL-Val-DL-xiIle-Gly-DL-Tyr-DL-Ser-Gly-DL-Asp-DL-Arg-DL-Cys(Acm)-NH2
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound Ac-DL-Cys(Acm)-DL-Val-DL-xiIle-Gly-DL-Tyr-DL-Ser-Gly-DL-Asp-DL-Arg-DL-Cys(Acm)-NH2 is a synthetic peptide with a specific sequence of amino acids. This compound is characterized by the presence of acetylated cysteine residues protected by acetamidomethyl (Acm) groups, which help in stabilizing the peptide structure and preventing unwanted reactions during synthesis and storage.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ac-DL-Cys(Acm)-DL-Val-DL-xiIle-Gly-DL-Tyr-DL-Ser-Gly-DL-Asp-DL-Arg-DL-Cys(Acm)-NH2 typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Coupling Reactions: Each amino acid is activated and coupled to the growing peptide chain using reagents like N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt).
Deprotection Steps: Protecting groups on the amino acids are removed using specific reagents, such as trifluoroacetic acid (TFA) for Boc groups.
Cleavage from Resin: The completed peptide is cleaved from the resin using a cleavage cocktail, often containing TFA, water, and scavengers like triisopropylsilane (TIS).
Industrial Production Methods
Industrial production of this peptide involves scaling up the SPPS process, optimizing reaction conditions, and ensuring high purity and yield. Automated peptide synthesizers are commonly used to streamline the process and maintain consistency.
Chemical Reactions Analysis
Types of Reactions
Ac-DL-Cys(Acm)-DL-Val-DL-xiIle-Gly-DL-Tyr-DL-Ser-Gly-DL-Asp-DL-Arg-DL-Cys(Acm)-NH2: can undergo various chemical reactions, including:
Oxidation: The cysteine residues can be oxidized to form disulfide bonds.
Reduction: Disulfide bonds can be reduced back to free thiol groups.
Substitution: Amino acid residues can be substituted with other functional groups or modified to alter the peptide’s properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) or iodine (I2) can be used to oxidize cysteine residues.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are common reducing agents.
Substitution: Various reagents, such as alkylating agents or acylating agents, can be used for substitution reactions.
Major Products Formed
Disulfide Bonds: Formed during oxidation of cysteine residues.
Modified Peptides: Resulting from substitution reactions, which can introduce new functional groups or alter the peptide’s properties.
Scientific Research Applications
Ac-DL-Cys(Acm)-DL-Val-DL-xiIle-Gly-DL-Tyr-DL-Ser-Gly-DL-Asp-DL-Arg-DL-Cys(Acm)-NH2: has diverse applications in scientific research, including:
Chemistry: Used as a model peptide for studying peptide synthesis, folding, and stability.
Biology: Employed in studies of protein-protein interactions, enzyme-substrate interactions, and cellular signaling pathways.
Medicine: Investigated for its potential therapeutic applications, such as in drug delivery systems, vaccine development, and as a scaffold for designing bioactive peptides.
Industry: Utilized in the development of biomaterials, biosensors, and as a component in various biotechnological applications.
Mechanism of Action
The mechanism of action of Ac-DL-Cys(Acm)-DL-Val-DL-xiIle-Gly-DL-Tyr-DL-Ser-Gly-DL-Asp-DL-Arg-DL-Cys(Acm)-NH2 depends on its specific sequence and structure. The peptide can interact with molecular targets, such as enzymes, receptors, or other proteins, through various non-covalent interactions, including hydrogen bonding, hydrophobic interactions, and electrostatic interactions. These interactions can modulate the activity of the target molecules and influence cellular pathways.
Comparison with Similar Compounds
Similar Compounds
(Boc-Cys-OH)2: A cysteine derivative used in peptide synthesis and as a building block for more complex peptides.
Ac-DL-Cys-OH: Another cysteine-containing peptide with different protecting groups and sequence.
Uniqueness
Ac-DL-Cys(Acm)-DL-Val-DL-xiIle-Gly-DL-Tyr-DL-Ser-Gly-DL-Asp-DL-Arg-DL-Cys(Acm)-NH2: is unique due to its specific sequence and the presence of Acm-protected cysteine residues. This protection enhances the peptide’s stability and prevents unwanted side reactions, making it suitable for various research and industrial applications.
Properties
Molecular Formula |
C51H82N16O17S2 |
|---|---|
Molecular Weight |
1255.4 g/mol |
IUPAC Name |
3-[[2-[[2-[[2-[[2-[[2-[[2-[[2-acetamido-3-(acetamidomethylsulfanyl)propanoyl]amino]-3-methylbutanoyl]amino]-3-methylpentanoyl]amino]acetyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxypropanoyl]amino]acetyl]amino]-4-[[1-[[3-(acetamidomethylsulfanyl)-1-amino-1-oxopropan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-4-oxobutanoic acid |
InChI |
InChI=1S/C51H82N16O17S2/c1-8-26(4)42(67-50(84)41(25(2)3)66-48(82)37(60-29(7)71)22-86-24-59-28(6)70)49(83)57-19-39(74)61-33(16-30-11-13-31(72)14-12-30)46(80)64-35(20-68)44(78)56-18-38(73)62-34(17-40(75)76)47(81)63-32(10-9-15-55-51(53)54)45(79)65-36(43(52)77)21-85-23-58-27(5)69/h11-14,25-26,32-37,41-42,68,72H,8-10,15-24H2,1-7H3,(H2,52,77)(H,56,78)(H,57,83)(H,58,69)(H,59,70)(H,60,71)(H,61,74)(H,62,73)(H,63,81)(H,64,80)(H,65,79)(H,66,82)(H,67,84)(H,75,76)(H4,53,54,55) |
InChI Key |
PRTDIYYSVLAMOT-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)C(C(=O)NCC(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CO)C(=O)NCC(=O)NC(CC(=O)O)C(=O)NC(CCCN=C(N)N)C(=O)NC(CSCNC(=O)C)C(=O)N)NC(=O)C(C(C)C)NC(=O)C(CSCNC(=O)C)NC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















